Homodestruxin B
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Overview
Description
Homodestruxin B is a natural product found in Aschersonia and Alternaria brassicae with data available.
Scientific Research Applications
Synthesis and Phytotoxic Activity
Homodestruxin B, a variant of the phytotoxin destruxin B, exhibits significant host-selective phytotoxicity. The synthesis process of this compound, alongside other natural analogues, has been explored to probe its phytotoxic effects. A notable feature of this synthesis is the use of a Boc-hydrazide protecting group to prevent dioxopiperazine formation during peptide coupling (Ward, Gai, Lazny, & Pedras, 2001). In comparative studies, this compound demonstrated stronger phytotoxic activity compared to its analogues, particularly in plant cell suspension cultures and in planta leaf assays, indicating its potential as a more potent phytotoxin (Pedras, Biesenthal, & Zaharia, 2000).
Interaction with Immunophilins
Destruxin A, a closely related compound to this compound, has shown significant interactions with immunophilins in insects, affecting their immunity system. This interaction suggests a potential avenue for exploring this compound's effects on similar pathways (Wang, Weng, & Hu, 2019).
Biosynthetic Gene Cluster Analysis
In the broader context of bacterial secondary metabolites, which include compounds like this compound, systematic computational analyses have been conducted to understand the evolution of biosynthetic gene clusters (BGCs). These studies provide insights into the engineering of biosynthetic pathways for producing novel metabolites, which can be relevant for manipulating compounds like this compound (Medema, Cimermancic, Sali, Takano, & Fischbach, 2014).
Properties
CAS No. |
110538-19-7 |
---|---|
Molecular Formula |
C14H23N6O9P |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
(3R,10S,16S,19S)-13,16-bis[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C31H53N5O7/c1-10-19(5)25-30(41)35(9)26(20(6)11-2)31(42)34(8)21(7)27(38)32-15-14-24(37)43-23(17-18(3)4)29(40)36-16-12-13-22(36)28(39)33-25/h18-23,25-26H,10-17H2,1-9H3,(H,32,38)(H,33,39)/t19-,20-,21-,22-,23+,25-,26?/m0/s1 |
InChI Key |
WWALEZSSEHJILM-GNUKRQLOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N(C(C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C)C)C)[C@@H](C)CC)C |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)CC)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)CC)C |
Synonyms |
homo-destruxin B homodestruxin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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